ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate
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Overview
Description
Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate is an organic compound with a complex structure that includes both nitro and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by a condensation reaction with dimethylamine and an appropriate aldehyde to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Acidic or basic hydrolysis conditions can be employed to achieve ester hydrolysis.
Major Products Formed
The major products formed from these reactions include various amines, acids, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(dimethylamino)acrylate: Similar structure but lacks the nitro group.
Ethyl 3-(dimethylamino)benzoate: Similar structure but lacks the ethenyl group.
Ethyl 2-nitrobenzoate: Similar structure but lacks the dimethylamino group.
Uniqueness
Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-4-19-13(16)11-7-5-6-10(8-9-14(2)3)12(11)15(17)18/h5-9H,4H2,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFHVINNQRNSBB-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])/C=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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